molecular formula C8H6ClFN2O3 B1586981 N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide CAS No. 81962-58-5

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

Cat. No. B1586981
CAS RN: 81962-58-5
M. Wt: 232.59 g/mol
InChI Key: PFFDKLGOPDBQQD-UHFFFAOYSA-N
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Description

“N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide” is a chemical compound with the molecular formula C8H6ClFN2O3 . It has an average mass of 232.596 Da and a mono-isotopic mass of 232.005096 Da . This compound has been studied for its potential applications in scientific research, including its role in drug development and clinical trials.


Synthesis Analysis

The synthesis of a similar compound, 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide, has been described in the literature . The chloroacetyl chloride is added slowly in a flask containing a mixture of 4-fluoro-3-nitroaniline and triethylamine (Et3N) solubilized in dichloromethane (CHCl3) at 0 °C in an ice bath .


Molecular Structure Analysis

The molecular structure of “N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide” consists of a nitrophenyl ring attached to an acetamide group . The presence of the chloro and fluoro substituents on the phenyl ring may influence the compound’s reactivity and biological activity.

Scientific Research Applications

Antibacterial Agent

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide: has shown potential as an antibacterial agent. A study investigated its in vitro antibacterial activity against Klebsiella pneumoniae , a pathogen known for its drug resistance. The presence of the chloro atom in the compound was found to improve its antibacterial effect, suggesting that it could be a candidate for developing new antibacterial drugs .

Pharmacokinetics

The compound’s pharmacokinetic profile has been studied, indicating favorable parameters for oral use. This suggests that N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide could be developed into an orally administered medication, with potential applications in treating bacterial infections .

Cytotoxicity Analysis

Research has also been conducted on the cytotoxicity of N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide . The results show promise for future in vivo toxicological tests, which are crucial for advancing the compound towards clinical trials .

Mutagenicity Studies

Mutagenicity studies are essential to ensure the safety of new compounds. The compound has undergone mutagenicity analysis, yielding favorable results that support its potential as a safe therapeutic agent .

Enzyme Targeting

The compound has been suggested to act on penicillin-binding proteins, which are involved in bacterial cell wall synthesis. By promoting cell lysis, it could serve as a lead compound for the development of new antibiotics that target these proteins .

properties

IUPAC Name

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-2-5(9)6(10)3-8(7)12(14)15/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFDKLGOPDBQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378728
Record name N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide

CAS RN

81962-58-5
Record name N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-(3-chloro-4-fluorophenyl)acetamide (55 g) in concentrated sulfuric acid (165 ml) was added dropwise concentrated nitric acid (d 1.42, 154 ml) at 5°-10° C. during an hour with stirring in an ice-salt bath. After stirring for an hour at the same temperature, the reaction mixture was poured into ice water. The resulting precipitate was collected by filtration, sufficiently washed with water and recrystallized from acetonitrile to give the title compound (48.9 g) as yellow needles, mp 114°-115° C.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
154 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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